4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one
Overview
Description
- IUPAC Name : 4-(4-chloro-2,6-dimethyl-3-quinolinyl)-2-butanone
- CAS Number : 332150-25-1
- Molecular Weight : 261.75 g/mol
- Country of Origin : Kazakhstan
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided search results.
Molecular Structure Analysis
- The molecular formula is C15H16ClNO .
- The compound’s InChI code is: 1S/C15H16ClNO/c1-9-4-7-14-13(8-9)15(16)12(11(3)17-14)6-5-10(2)18/h4,7-8H,5-6H2,1-3H3.
- The InChI key is: JJTHOZONPXZBEY-UHFFFAOYSA-N.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not mentioned in the search results.
Physical And Chemical Properties Analysis
- Detailed physical and chemical properties are not explicitly listed in the search results.
Scientific Research Applications
Antituberculosis Activity
Compounds similar to 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one have been synthesized and tested for their antituberculosis activity. A specific compound within this family exhibited high antituberculosis activity and is in the final stage of clinical trials, preparing for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Cytotoxicity Evaluation for Cancer Treatment
A series of 4-aminoquinoline derivatives, related to 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one, were synthesized and examined for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. One compound emerged as particularly potent against MDA-MB468 cells, suggesting the potential for these compounds as anticancer agents (Zhang et al., 2007).
Antiplasmodial Activity Against Malaria
New ferrocene–chloroquine analogues, incorporating the quinoline structure, were synthesized and showed antiplasmodial activity in vitro against chloroquine-sensitive and resistant strains of Plasmodium falciparum. These findings suggest their potential use in treating malaria (Beagley et al., 2003).
Data Security Protection with AIE-active Materials
Heteroleptic cationic Ir(III) complexes with tunable emissions and mechanoluminescence were designed, showing potential for data security protection. This application demonstrates the versatility of compounds with quinoline structures in developing smart luminescent materials (Song et al., 2016).
Safety And Hazards
- Safety information and hazards associated with this compound are not specified in the retrieved data.
Future Directions
- Future research directions related to this compound were not found in the search results.
Please note that the information provided here is based on the available data, and further investigation may be necessary for a more comprehensive analysis. If you have any specific questions or need additional details, feel free to ask! 🌟
properties
IUPAC Name |
4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-9-4-7-14-13(8-9)15(16)12(11(3)17-14)6-5-10(2)18/h4,7-8H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTHOZONPXZBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)CCC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353515 | |
Record name | 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
CAS RN |
332150-25-1 | |
Record name | 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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